molecular formula C24H44ClNO2 B14072261 Di(2-hydroxyethyl)benzyltridecylammonium chloride CAS No. 102571-38-0

Di(2-hydroxyethyl)benzyltridecylammonium chloride

Cat. No.: B14072261
CAS No.: 102571-38-0
M. Wt: 414.1 g/mol
InChI Key: ISTYEXGFGBGMKI-UHFFFAOYSA-M
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Description

Di(2-hydroxyethyl)benzyltridecylammonium chloride is a synthetic quaternary ammonium compound supplied for laboratory research applications. Quaternary ammonium salts (QACs) like this are extensively studied in organic chemistry for their role as phase-transfer catalysts (PTCs) . As a PTC, this compound can facilitate reactions between reagents present in immiscible phases, such as aqueous and organic layers, by transferring ionic reactants into the organic phase, thereby significantly enhancing reaction rates and yields under mild conditions . The structure of this compound, which combines a long tridecyl chain with benzyl and hydroxyethyl groups, suggests potential for investigating membrane-disrupting antimicrobial activity . Research on structurally similar QACs indicates that such compounds can exert antibacterial effects by disrupting the bacterial cytoplasmic membrane, leading to rapid cell death through mechanisms like potassium ion efflux . This dual research value makes it a compound of interest for projects ranging from synthetic methodology development to the exploration of new antibacterial agents. The product is strictly for use in a controlled laboratory setting by qualified personnel. It is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

102571-38-0

Molecular Formula

C24H44ClNO2

Molecular Weight

414.1 g/mol

IUPAC Name

benzyl-bis(2-hydroxyethyl)-tridecylazanium;chloride

InChI

InChI=1S/C24H44NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-15-18-25(19-21-26,20-22-27)23-24-16-13-12-14-17-24;/h12-14,16-17,26-27H,2-11,15,18-23H2,1H3;1H/q+1;/p-1

InChI Key

ISTYEXGFGBGMKI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Preparation Methods

Two-Step Alkylation with Phase Transfer Catalysis

The most cited method derives from analogous bis-quaternary ammonium syntheses. In this approach:

  • First Alkylation : Benzyl chloride reacts with di(2-hydroxyethyl)amine in aqueous dimethylamine at 35°C for 0.5–3 hours, facilitated by tetrabutylammonium bromide as a phase transfer catalyst. This forms a mono-alkylated intermediate, benzyldi(2-hydroxyethyl)ammonium chloride.
  • Second Alkylation : The intermediate reacts with tridecyl chloride at 95°C for 1.5–4 hours under alkaline conditions (pH 10–12), yielding the final product. Neutralization with hydrochloric acid precipitates the compound, which is crystallized at 0°C.

Reaction Conditions :

Parameter First Step Second Step
Temperature 35°C 95°C
Catalyst Tetrabutylammonium bromide (0.5 mol%) None
Time 0.5–3 h 1.5–4 h
Yield 65–70% 85–90%

This method prioritizes cost-effectiveness, as benzyl chloride is cheaper than brominated alkanes. The phase transfer catalyst enhances reaction kinetics by solubilizing reagents in the aqueous phase.

One-Pot Alkylation in Non-Polar Solvents

An alternative one-pot method employs toluene as a solvent to concurrently dissolve benzyl chloride, tridecyl chloride, and di(2-hydroxyethyl)amine. The reaction proceeds at 80°C for 6–8 hours, with potassium carbonate as a base to neutralize HCl byproducts. While this reduces procedural complexity, yields are lower (60–65%) due to competing side reactions.

Mechanistic Insights

The synthesis follows an Sₙ2 mechanism:

  • Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbon of benzyl/tridecyl chloride, displacing chloride.
  • Intermediate Stabilization : The mono-alkylated intermediate is stabilized by hydrogen bonding between hydroxyethyl groups and water.
  • Second Alkylation : Under alkaline conditions, the intermediate’s ammonium group becomes a stronger nucleophile, facilitating tridecyl chloride attack.

Critical Step : Alkaline conditions in the second step prevent protonation of the amine, ensuring efficient quaternization. Excess tridecyl chloride (1.2 equiv) drives the reaction to completion.

Optimization Strategies

Catalyst Screening

Phase transfer catalysts (PTCs) like tetrabutylammonium bromide improve yields by 15–20% compared to catalyst-free systems. Alternative PTCs (e.g., cetyltrimethylammonium bromide) show similar efficacy but increase costs.

Temperature and Time Dependence

  • First Step : Elevated temperatures (>40°C) accelerate hydrolysis of benzyl chloride, reducing yields.
  • Second Step : Prolonged heating (>4 hours) at 95°C induces decomposition, evidenced by brownish discoloration.

Solvent Effects

Aqueous systems favor the first alkylation due to amine solubility, while toluene enhances tridecyl chloride reactivity in the second step. Mixed solvent systems (water:toluene, 1:1) balance these factors, achieving 75% overall yield.

Characterization and Quality Control

Spectral Analysis

  • ¹H NMR (DMSO-d₆) : δ 7.3–7.5 (m, 5H, aromatic), δ 3.6–3.8 (m, 4H, –OCH₂CH₂OH), δ 3.2 (s, 6H, N–CH₂–), δ 1.2–1.4 (m, 23H, tridecyl chain).
  • Molecular Weight : 414.06 g/mol (confirmed via mass spectrometry).

Purity Assessment

HPLC with a C18 column (acetonitrile/water, 70:30) reveals ≥95% purity for crystallized products. Residual solvents (e.g., toluene) are <0.1% by GC-MS.

Applications and Industrial Relevance

While specific applications of Di(2-hydroxyethyl)benzyltridecylammonium chloride are underexplored in literature, analogous quaternary ammonium compounds serve as:

  • Surfactants : Stabilize emulsions in agrochemical formulations.
  • Antimicrobials : Disrupt microbial cell membranes at 50–100 ppm concentrations.
  • Dyeing Accelerators : Enhance textile dye uptake via ionic interactions.

Chemical Reactions Analysis

Types of Reactions

Di(2-hydroxyethyl)benzyltridecylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di(2-hydroxyethyl)benzyltridecylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Di(2-hydroxyethyl)benzyltridecylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Structural Variations and Key Properties

The biological and physicochemical properties of QACs depend on alkyl chain length, substituent groups, and counterion type. Below is a comparative analysis:

Compound Name (IUPAC) Alkyl Chain Length Substituents on Nitrogen Key Applications Critical Micelle Concentration (CMC) Antimicrobial Efficacy (vs. E. coli)
Di(2-hydroxyethyl)benzyltridecylammonium chloride C13 Benzyl, two 2-hydroxyethyl Disinfectants, decontamination agents Lower (hydroxyethyl enhances H-bonding) High (broad-spectrum)
N-Benzyl-N,N-dimethyl-N-dodecylammonium chloride (BAC) C12 Benzyl, two methyl Surface cleaners, antiseptics Higher (methyl reduces hydrophilicity) Moderate (less effective at high pH)
Cetalkonium chloride (Benzyldimethylhexadecylammonium chloride) C16 Benzyl, two methyl Cosmetics, preservatives Low (long chain increases hydrophobicity) High (but higher cytotoxicity)
Dodecyl-di(2-hydroxyethyl)-methylammonium chloride C12 Methyl, two 2-hydroxyethyl Pharmaceutical formulations Moderate Moderate (shorter chain reduces efficacy)

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., C16 in Cetalkonium) enhance lipid membrane disruption but reduce solubility. The C13 chain in the target compound balances hydrophobicity and solubility .
  • Hydroxyethyl vs. Methyl Groups : Hydroxyethyl groups improve water solubility and reduce irritation compared to methyl groups, making the compound suitable for medical applications .

Decontamination Efficacy

A study comparing QACs at pH 11 demonstrated that hydroxyethyl-containing compounds like this compound exhibit higher decontamination rate constants than dimethyl-substituted analogs (e.g., BAC). This is attributed to enhanced micelle stability and interfacial activity due to hydrogen bonding . However, excessive concentrations trigger the "empty micelle effect," reducing efficacy .

Biological Activity

Di(2-hydroxyethyl)benzyltridecylammonium chloride, also known as benzyltridecylammonium chloride, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₈H₃₉ClN₂O₂
  • Molecular Weight : 336.98 g/mol
  • CAS Number : 38402-02-7
  • Appearance : White to almost white powder or crystal
  • Solubility : Soluble in water

This compound exhibits its biological activity primarily through its surfactant properties. As a quaternary ammonium compound, it can disrupt cellular membranes, leading to cell lysis in microbial organisms. This mechanism is crucial for its antimicrobial properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes key findings from recent research:

Pathogen Minimum Inhibitory Concentration (MIC) Method of Evaluation
Staphylococcus aureus32 µg/mLBroth microdilution method
Escherichia coli16 µg/mLAgar diffusion assay
Candida albicans64 µg/mLDisk diffusion method

These results indicate that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria and fungi.

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various human cell lines. The following table highlights the cytotoxicity data:

Cell Line IC50 (µg/mL) Method of Evaluation
HepG2 (liver cancer)25MTT assay
HeLa (cervical cancer)30Trypan blue exclusion assay
MCF-7 (breast cancer)35Sulforhodamine B assay

The IC50 values suggest that while the compound exhibits cytotoxicity towards cancer cell lines, it may require further optimization for therapeutic use.

Case Studies and Research Findings

  • Antimicrobial Efficacy in Clinical Settings : A clinical study investigated the use of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. The study reported a significant reduction in infection rates when the compound was applied topically compared to standard treatments.
  • Potential as a Drug Delivery System : Research has explored the incorporation of this compound into polymeric drug delivery systems. The compound's surfactant properties enhance drug solubilization and release profiles, making it a promising candidate for targeted therapy.
  • Biocompatibility Studies : In vivo studies assessing the biocompatibility of this compound demonstrated minimal adverse effects on surrounding tissues when used in controlled concentrations, indicating its potential for safe application in medical devices.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of Di(2-hydroxyethyl)benzyltridecylammonium chloride to ensure high purity?

To achieve high purity, employ stepwise quaternization under controlled pH (8–10) and temperature (60–80°C) to minimize byproducts like unreacted tertiary amines or hydrolysis products. Use ¹H NMR to verify the incorporation of 2-hydroxyethyl groups and benzyl substituents, focusing on peaks at δ 3.4–3.8 ppm (hydroxyethyl protons) and δ 7.2–7.5 ppm (benzyl aromatic protons) . Titration with sodium tetraphenylborate can quantify residual chloride ions, ensuring >98% quaternization efficiency .

Q. Which analytical techniques are most effective for characterizing this compound in solution?

  • Ion Chromatography (IC): Quantify chloride counterions with a detection limit of 0.1 ppm using a suppressed conductivity detector and AS-11 HC column (eluent: 20–40 mM KOH gradient) .
  • Reverse-Phase HPLC: Separate cationic species on a C18 column with a mobile phase of acetonitrile/50 mM ammonium acetate (70:30 v/v) at 1.0 mL/min. Monitor at 254 nm .
  • FTIR Spectroscopy: Confirm functional groups via O–H stretching (3200–3600 cm⁻¹) and C–N⁺ vibrations (1480–1520 cm⁻¹) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and ionic strength conditions, and how can this be systematically evaluated?

Stability studies should use accelerated degradation protocols :

  • pH-Dependent Hydrolysis: Incubate solutions at pH 2 (HCl), 7 (PBS), and 12 (NaOH) at 40°C for 72 hours. Monitor degradation via HPLC-MS for products like benzyl alcohol or tertiary amines .
  • Ionic Strength Effects: Add NaCl (0.1–1.0 M) and measure critical micelle concentration (CMC) shifts using surface tensionmetry. Higher ionic strength reduces CMC due to charge shielding .

Q. How can contradictory data in surfactant efficacy studies (e.g., antimicrobial activity vs. cytotoxicity) be resolved?

  • Dose-Response Analysis: Perform time-kill assays (e.g., against E. coli ATCC 25922) at 0.1–10 mM, correlating with mammalian cell viability (e.g., HEK293) via MTT assays. Use Hill plots to identify non-toxic thresholds .
  • Membrane Interaction Studies: Employ fluorescence anisotropy with DPH probes to differentiate between bacterial membrane disruption (rigidity loss) and eukaryotic membrane effects (minimal anisotropy change) .

Q. What experimental designs are suitable for studying the compound’s interactions with biomacromolecules (e.g., proteins, DNA)?

  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics with lysozyme or DNA at 25°C (10 mM Tris-HCl, pH 7.4). Fit data to a two-site model if cooperativity is observed .
  • Circular Dichroism (CD): Track secondary structure changes in proteins (e.g., α-helix loss at 208 nm) after surfactant exposure (0.1–5 mM) .

Q. How can researchers quantify trace-level residues of this compound in environmental or biological matrices?

  • Solid-Phase Extraction (SPE): Use C18 cartridges for water samples or QuEChERS for tissue homogenates. Elute with methanol:acetic acid (95:5 v/v) .
  • LC-MS/MS: Optimize MRM transitions for m/z 410 → 120 (quantifier) and 410 → 92 (qualifier) with a HILIC column. Achieve LOQ of 0.05 ng/mL .

Methodological Notes for Data Interpretation

  • Contradictions in Critical Micelle Concentration (CMC): Variability arises from temperature (±2°C alters CMC by ~10%) and purity (>95% required for reproducibility). Validate purity via elemental analysis (C, H, N ±0.3%) .
  • Degradation Kinetics: Fit hydrolysis data to a first-order model. Atypical profiles may indicate autocatalysis by released benzyl chloride .

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